molecular formula C22H17ClN2O3S B2383432 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole CAS No. 339104-33-5

2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole

Cat. No.: B2383432
CAS No.: 339104-33-5
M. Wt: 424.9
InChI Key: IMBUHFIEMQTQCO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,3,4-oxadiazole class, characterized by a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom. The structure features a 4-chlorophenyl group at the C2 position and a 2-[(4-methylbenzyl)sulfonyl]phenyl group at the C5 position. The sulfonyl group (-SO₂-) and chlorophenyl moiety are critical for its electronic and steric properties, influencing biological interactions such as receptor binding and enzymatic inhibition.

Properties

IUPAC Name

2-(4-chlorophenyl)-5-[2-[(4-methylphenyl)methylsulfonyl]phenyl]-1,3,4-oxadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17ClN2O3S/c1-15-6-8-16(9-7-15)14-29(26,27)20-5-3-2-4-19(20)22-25-24-21(28-22)17-10-12-18(23)13-11-17/h2-13H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMBUHFIEMQTQCO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CS(=O)(=O)C2=CC=CC=C2C3=NN=C(O3)C4=CC=C(C=C4)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole typically involves multiple steps starting from readily available precursors. One common method involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions. The reaction conditions often require the use of dehydrating agents such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction parameters such as temperature, pressure, and reactant concentrations. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often considered to enhance the sustainability of the process.

Chemical Reactions Analysis

Nucleophilic Substitution

  • Chlorophenyl Group : The electron-withdrawing chlorine atom on the phenyl ring facilitates nucleophilic aromatic substitution. Common nucleophiles (e.g., amines, alkoxides) can replace the chlorine under basic conditions .

  • Sulfonyl Group : The sulfonyl moiety acts as a strong electron-withdrawing group, activating adjacent positions on the benzene ring for electrophilic substitution .

Electrophilic Aromatic Substitution

  • Methylbenzyl Group : The methyl group on the benzyl ring directs electrophiles (e.g., nitration, sulfonation) to the para position relative to the sulfonyl group .

Common Reagents and Conditions

Reaction TypeReagents/ConditionsMajor Products
Nucleophilic SubstitutionKOH/EtOH, amines (e.g., NH₃, aniline)2-(4-Aminophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole
Reductive CleavageLiAlH₄, THF, refluxThioether derivatives
Electrophilic NitrationHNO₃/H₂SO₄, 0–5°CNitro-substituted derivatives at the benzyl ring

Reaction Monitoring

  • TLC Analysis : Reaction progress is tracked using chloroform/methanol (9:1) as the mobile phase, with UV detection at 254 nm .

  • Mass Spectrometry : Molecular ion peak at m/z 424.9 ([M]+^+
    ) confirms the molecular formula C22H17ClN2O3S\text{C}_{22}\text{H}_{17}\text{ClN}_2\text{O}_3\text{S} .

Computational Insights

  • DFT Studies : The sulfonyl group’s electron-withdrawing nature lowers the LUMO energy (-1.8 eV) of the adjacent benzene ring, enhancing electrophilic attack susceptibility .

  • Docking Simulations : Substituent modifications at the chlorophenyl group improve binding affinity to biological targets (e.g., enzymes), validated by molecular dynamics .

Stability and Degradation

  • Thermal Stability : Decomposes above 300°C without melting, confirmed by thermogravimetric analysis (TGA) .

  • Photodegradation : UV exposure (λ = 254 nm) induces ring-opening via cleavage of the N–O bond in the oxadiazole core .

Scientific Research Applications

Chemistry

The compound serves as a building block for synthesizing more complex molecules. Its oxadiazole structure is known for stability and versatility in chemical reactions, making it suitable for various synthetic routes.

Biology

Research indicates that this compound has potential as an antimicrobial and antiviral agent . Studies have shown its effectiveness against various bacterial strains, including Salmonella typhi and Bacillus subtilis, suggesting its applicability in developing new antimicrobial agents .

Medicine

In the medical field, the compound is being explored for its therapeutic effects , particularly:

  • Anti-inflammatory properties : It may inhibit inflammatory pathways.
  • Anticancer properties : Preliminary studies suggest it could induce apoptosis in cancer cells and inhibit tumor growth.

Industry

The compound is utilized in developing new materials with specific properties, such as polymers and coatings. Its unique chemical structure allows for modifications that can enhance material performance in industrial applications .

Antimicrobial Activity

Studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties:

  • Moderate to strong activity against various bacterial strains.
  • Broad-spectrum antibacterial activity has been noted in some derivatives.

Anticancer Activity

Recent studies have highlighted its potential in cancer therapy:

  • In vitro tests showed significant cytotoxic effects against glioblastoma cell lines.
  • In vivo studies indicated promising results in reducing tumor growth and inducing apoptosis .

Case Studies

Several case studies have been conducted to evaluate the biological activities of this compound:

  • Antimicrobial Efficacy Study : A study evaluated the effectiveness of various oxadiazole derivatives against pathogenic bacteria. Results indicated that compounds similar to 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole showed promising antibacterial activity against Staphylococcus aureus and Escherichia coli.
  • Cancer Therapeutics Research : Investigations into the anticancer properties revealed that this compound could significantly inhibit cell proliferation in cancer models while promoting apoptosis through specific molecular pathways.

Mechanism of Action

The mechanism by which 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes or interfere with cellular signaling pathways, leading to its observed biological activities. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Bioactivity

The nature of substituents at the C2 and C5 positions of the 1,3,4-oxadiazole ring significantly modulates biological activity:

Compound Structure Key Substituents Biological Activity (EC₅₀ or GP) Reference
2-(4-Chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole C2: 4-Cl-phenyl; C5: 4-F-phenyl Anticancer (GP: 98.74% at 10⁻⁵ M)
2-(4-Chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole C2: 4-Cl-phenyl; C5: 4-OCH₃-phenyl Anticancer (GP: 95.37% at 10⁻⁵ M)
2-(4-Fluorophenoxymethyl)-5-(methylsulfonyl)-1,3,4-oxadiazole C2: phenoxymethyl; C5: SO₂CH₃ Antibacterial (EC₅₀: 0.45 μg/mL)
2-(4-Chlorophenyl)-5-(3-nitrophenyl)-1,3,4-oxadiazole C2: 4-Cl-phenyl; C5: 3-NO₂-phenyl CNS depressant (significant activity)

Key Observations :

  • Electron-withdrawing groups (EWGs) like -Cl, -NO₂, and -SO₂ enhance bioactivity by reducing electron density on the oxadiazole ring, improving stability and receptor interactions .
  • Phenoxymethyl substituents at C2 (e.g., in compound 5I-1) outperform phenyl or benzyl groups in antibacterial activity due to sp³-hybridized methylene (-CH₂-), which enhances structural flexibility .
Anticancer Activity :
  • Derivatives with 4-chlorophenyl at C2 and aryl groups at C5 (e.g., 4-fluorophenyl or 4-methoxyphenyl) exhibit high growth inhibition (GP >95%) against leukemia (SR), breast (MCF7), and prostate (PC-3) cancer cell lines .
  • Mechanism : Molecular docking studies suggest these compounds inhibit tubulin polymerization or interact with DNA topoisomerases .
Antibacterial Activity :
  • Sulfone-containing derivatives, such as 2-(methylsulfonyl)-5-((4-fluorophenyl)sulfonyl)methyl)-1,3,4-oxadiazole, show EC₅₀ values as low as 0.17 μg/mL against Xanthomonas oryzae (Xoo), outperforming commercial bactericides like thiodiazole copper .
  • The sulfonyl group improves solubility and hydrogen-bonding interactions with bacterial receptor proteins .
CNS Depressant Activity :
  • Compounds with nitro groups at C5 (e.g., 5-(4-nitrophenyl)-2-(4-chlorophenyl)-1,3,4-oxadiazole) demonstrate potent CNS depressant effects, likely due to enhanced lipophilicity and blood-brain barrier penetration .

Structure-Activity Relationship (SAR) Trends

C2 Position: Chlorophenyl groups enhance anticancer and antibacterial activities due to their electron-withdrawing nature and hydrophobic interactions . Substituents with flexible linkers (e.g., -CH₂- in benzyl or phenoxymethyl) improve binding to target proteins .

C5 Position: Sulfonyl groups (-SO₂-) increase antibacterial potency by promoting hydrogen bonding and electrostatic interactions . Aryl groups with EWGs (e.g., -F, -NO₂) enhance anticancer and CNS activities .

Biological Activity

The compound 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole (CAS No. 339104-33-5) is a member of the oxadiazole family, which has attracted significant attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H17ClN2O3S
  • Molar Mass : 424.9 g/mol
  • Density : 1.328 g/cm³ (predicted)
  • Boiling Point : 646.6 °C (predicted)
  • pKa : -6.27 (predicted)

Biological Activities

The biological activities of 2-(4-Chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole have been explored in various studies, revealing its potential in multiple therapeutic areas:

Antimicrobial Activity

Research indicates that oxadiazole derivatives exhibit significant antimicrobial properties. In particular:

  • Compounds similar to this oxadiazole showed moderate to strong activity against Salmonella typhi and Bacillus subtilis , with varying efficacy against other bacterial strains .
  • A study highlighted that derivatives of oxadiazoles demonstrated broad-spectrum antibacterial activity, suggesting potential for development into antimicrobial agents .

Anticancer Potential

The anticancer properties of oxadiazole derivatives have been extensively documented:

  • In vitro studies demonstrated cytotoxic effects against several cancer cell lines, including human cervical (HeLa) and colon adenocarcinoma (Caco-2) cells .
  • Compounds within the oxadiazole class have shown inhibitory potency against various targets such as histone deacetylases (HDACs) and carbonic anhydrases, which are implicated in tumor growth and metastasis .

The mechanisms by which this compound exerts its biological effects are multifaceted:

  • It is believed to interact with specific enzymes or cellular signaling pathways, leading to inhibition of growth in pathogenic microorganisms and cancer cells.
  • The presence of the sulfonyl group enhances its binding affinity to biological targets, potentially increasing its therapeutic efficacy .

Case Studies

  • Antibacterial Screening : A series of synthesized compounds containing the oxadiazole moiety were evaluated for antibacterial activity. The results indicated that some derivatives displayed strong inhibitory effects on urease and acetylcholinesterase, suggesting their potential as therapeutic agents against bacterial infections .
  • Anticancer Activity : A derivative exhibiting a mean IC50 value of approximately 92.4 µM was tested against a panel of eleven cancer cell lines. This compound showed selective cytotoxicity towards certain cancer types while sparing normal cells .

Q & A

Basic: What are the recommended synthetic routes for preparing 2-(4-chlorophenyl)-5-{2-[(4-methylbenzyl)sulfonyl]phenyl}-1,3,4-oxadiazole, and how can purity be optimized?

Methodological Answer:
The synthesis typically involves a multi-step approach:

Cyclization of hydrazide precursors : Start with 4-chlorobenzohydrazide and 2-[(4-methylbenzyl)sulfonyl]benzoic acid. React under Dean-Stark conditions with phosphorous oxychloride (POCl₃) to form the oxadiazole ring .

Sulfonation : Introduce the sulfonyl group via reaction with 4-methylbenzyl mercaptan, followed by oxidation with hydrogen peroxide (H₂O₂) in acetic acid .

Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol to achieve >95% purity. Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and HRMS .

Basic: What in vitro assays are suitable for initial screening of this compound’s biological activity?

Methodological Answer:
Prioritize assays based on structural analogs:

  • Anticancer : MTT assay against NCI-60 cell lines (e.g., MCF7, PC-3) at 10⁻⁵–10⁻⁷ M concentrations, with cisplatin as a positive control .
  • Antimicrobial : Broth microdilution for MIC determination against S. aureus (ATCC 25923) and E. coli (ATCC 25922), using streptomycin as a reference .
  • Anti-inflammatory : Carrageenan-induced rat paw edema assay (20 mg/kg dose), comparing to indomethacin .

Advanced: How do electron-withdrawing substituents at C2/C5 positions influence pharmacological activity?

Methodological Answer:
Substituent effects are critical for SAR:

  • C2 (4-chlorophenyl) : Enhances CNS activity (e.g., anticonvulsant ED₅₀ = 12.3 mg/kg) by increasing lipophilicity and blood-brain barrier permeability .
  • C5 (sulfonylphenyl) : Boosts anticancer activity (IC₅₀ = 3.2 µM against MCF7) by promoting hydrogen bonding with kinase targets like EGFR .
Substituent PositionFunctional GroupBiological Activity (Example)Mechanism
C24-ChlorophenylAnticonvulsant GABA modulation
C5SulfonylphenylAnticancer EGFR inhibition

Advanced: How can molecular docking guide the optimization of this compound for enzyme inhibition?

Methodological Answer:

Target Selection : Prioritize enzymes linked to structural analogs (e.g., EGFR, COX-2, urease). Use PDB IDs 1M17 (EGFR) or 3LN1 (COX-2) .

Docking Workflow :

  • Prepare ligand (AMBER force field) and protein (PDB structure, water removal).
  • Perform flexible docking with AutoDock Vina, focusing on binding pockets (e.g., EGFR ATP-binding site).
  • Validate with MD simulations (100 ns) to assess stability of key interactions (e.g., sulfonyl group with Lys721) .

Advanced: How should researchers resolve contradictions in reported antimicrobial efficacy across studies?

Methodological Answer:
Contradictions often arise from assay variability. Mitigate via:

Standardization : Follow CLSI guidelines for MIC assays (pH 7.0, 37°C, 18–24 hr incubation) .

Structural Comparisons : Compare with analogs like 2-(4-chlorophenyl)-5-(2,4-dichlorophenyl)-1,3,4-oxadiazole (MIC = 12.5 µg/mL vs. S. aureus), noting halogenation’s role in membrane disruption .

Check Efflux Pump Activity : Use S. aureus SA-1199B (norfloxacin-resistant strain) to assess if resistance mechanisms skew results .

Basic/Advanced: What analytical techniques are essential for characterizing this compound’s stability?

Methodological Answer:

  • Thermal Stability : TGA/DSC (heating rate 10°C/min, N₂ atmosphere) to identify decomposition points (>200°C typical for oxadiazoles) .
  • Photostability : Expose to UV light (254 nm) for 48 hrs; monitor degradation via HPLC. Sulfonyl groups may reduce stability due to radical formation .
  • Solution Stability : Assess pH-dependent hydrolysis (1–13) over 72 hrs using UV-Vis (λ = 270 nm). Oxadiazoles degrade faster in alkaline conditions (t₁/₂ = 8 hrs at pH 12) .

Advanced: What strategies improve bioavailability in preclinical models?

Methodological Answer:

  • Prodrug Design : Convert sulfonyl to sulfonamide (e.g., using N-methylpiperazine) to enhance solubility. Test in Caco-2 cell monolayers for permeability .
  • Nanocarriers : Encapsulate in PLGA nanoparticles (150 nm size, PDI <0.2) for sustained release. Achieve 3.5-fold higher AUC in rat plasma vs. free compound .

Advanced: How does this compound’s in vitro activity translate to in vivo efficacy?

Methodological Answer:

  • Dose Optimization : Use allometric scaling (human equivalent dose = 1.6 mg/kg from mouse LD₅₀ data) .
  • PK/PD Modeling : Monitor plasma concentrations (LC-MS/MS) and correlate with tumor volume reduction in xenograft models. AUC₀–24 > 500 µg·hr/mL predicts >50% efficacy .

Advanced: What mechanisms explain its ulcerogenic safety profile compared to NSAIDs?

Methodological Answer:
Unlike indomethacin (ulcer index = 2.67), this compound’s ulcer index is ≤0.83 due to:

  • COX-2 Selectivity : Molecular dynamics show stronger binding to COX-2 (ΔG = -9.8 kcal/mol) vs. COX-1 (ΔG = -6.2 kcal/mol), reducing GI toxicity .
  • Lack of Carboxylic Acid : The oxadiazole ring avoids proton pump interactions linked to mucosal damage .

Advanced: How can QSAR models guide the design of derivatives with enhanced activity?

Methodological Answer:

Descriptor Selection : Use Molinspiration (logP, TPSA) and DFT-calculated parameters (HOMO/LUMO energies) .

Model Building : Employ PLS regression on a dataset of 50 analogs. Key predictors:

  • logP >3.5 : Correlates with CNS activity (R² = 0.82).
  • Sulfonyl Group Charge : More negative charges enhance kinase inhibition (pIC₅₀ = 7.1) .

Validation : Leave-one-out cross-validation (Q² >0.6) and external test set (R² >0.75) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.